4-Amino-3-pyridinesulfonamide

Overview

Description

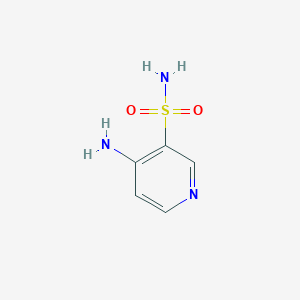

4-Amino-3-pyridinesulfonamide (CAS 75903-62-7) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 4 and a sulfonamide group at position 2. It has a molecular formula of C₅H₇N₃O₂S and a molecular weight of 173.2 g/mol. Its purity in commercially available batches is typically 95%, as reported by Combi-Blocks .

Preparation Methods

General Synthetic Routes

The preparation of 4-Amino-3-pyridinesulfonamide typically involves substitution reactions on pyridine sulfonamide derivatives, with the amino group introduced via nucleophilic substitution or reduction methods. The synthesis often starts from 3-sulfonamido-4-chloropyridine or related precursors.

Preparation from 4-Chloro-3-pyridinesulfonamide

One of the most documented methods involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with various amines to introduce the amino group at position 4. While the exact amine used varies depending on the target derivative, the process for the parent 4-amino compound follows similar principles.

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-3-pyridinesulfonamide hydrochloride |

| Amination Agent | Ammonia or primary amines (e.g., m-toluidine for derivatives) |

| Solvent | Water or organic solvents (ethanol, isopropanol, propylene glycol) |

| Temperature | 90°C to reflux temperature (approx. 78-110°C) |

| Reaction Time | 3 to 5 hours |

| pH Adjustment | Neutralization to pH 7-8 after reaction |

| Isolation | Precipitation by pH adjustment, filtration, recrystallization |

Example Synthesis (Adapted for this compound):

- A suspension of 4-chloro-3-pyridinesulfonamide hydrochloride in water is treated with ammonia gas or aqueous ammonia at room temperature.

- The mixture is heated to 90°C and stirred for 3 to 5 hours.

- Reaction progress is monitored by HPLC or TLC.

- After completion, the reaction mixture is cooled, and the pH is adjusted to neutral (7-8) using sodium bicarbonate.

- The product precipitates out and is isolated by vacuum filtration.

- Purification is achieved by recrystallization from methanol or water.

This method is analogous to the preparation of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide, where 3-methylaniline replaces ammonia.

Alternative Preparation via Reduction

Another approach involves the reduction of nitro-substituted pyridinesulfonamides:

- Starting from 4-nitro-3-pyridinesulfonamide, catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) reduces the nitro group to an amino group.

- This method is effective for obtaining pure 4-amino derivatives.

- Reaction conditions typically involve mild temperatures (room temperature to 50°C) and atmospheric or slightly elevated hydrogen pressure.

- The reaction is completed within several hours, followed by filtration to remove the catalyst and purification by crystallization.

Preparation via Sulfonamide Derivatives and Amination

Patents and literature describe the preparation of 4-amino-3-sulfonamido pyridine derivatives by reacting 3-sulfonamido-4-chloropyridine with ammonia or amines in organic solvents such as ethanol or toluene under reflux conditions.

| Parameter | Details |

|---|---|

| Starting Material | 3-Sulfonamido-4-chloropyridine |

| Amination Agent | Ammonia or primary amines |

| Solvent | Ethanol, isopropanol, propylene glycol, toluene |

| Temperature | Reflux temperature (approx. 78-110°C) |

| Reaction Time | 3 to 5 hours |

| Catalysts/Additives | Sometimes triethylamine or sodium salts used to facilitate reaction |

| Isolation | Precipitation, filtration, recrystallization |

This method benefits from the use of organic solvents, which can enhance solubility and reaction rates. The presence of bases like triethylamine helps neutralize formed acids and drive the reaction forward.

Purification and Characterization

After synthesis, purification typically involves:

- Recrystallization from methanol or aqueous mixtures.

- Treatment with activated charcoal (Darco KB) to remove colored impurities.

- Filtration through celite to remove charcoal.

- Final drying under vacuum.

Characterization data for related compounds show:

| Property | Value |

|---|---|

| Melting Point | 162-164°C (for 4-(3'-methylphenyl) derivative) |

| Purity | >99.8% (a/a by HPLC) |

| Solubility | Slightly soluble in DMSO and methanol |

| NMR (1H, DMSO-d6) | Characteristic aromatic and amino signals |

Summary Table of Preparation Methods

| Method | Starting Material | Amination Agent | Solvent(s) | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Direct Amination | 4-Chloro-3-pyridinesulfonamide HCl | Ammonia or amines | Water | 90°C | 3-5 hours | Simple, aqueous, pH adjustment needed |

| Amination in Organic Solvent | 3-Sulfonamido-4-chloropyridine | Ammonia or amines | Ethanol, isopropanol, toluene | Reflux (~78-110°C) | 3-5 hours | Base (triethylamine) may be used |

| Reduction of Nitro Derivative | 4-Nitro-3-pyridinesulfonamide | Hydrogen (catalytic) | Ethanol or other organic solvent | Room temp to 50°C | Several hours | Requires catalyst, clean conversion |

Research Findings and Notes

- The reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with amines is well-documented and yields high purity products after simple workup.

- Use of bases like triethylamine or sodium salts improves reaction efficiency by neutralizing acidic byproducts.

- Organic solvents facilitate better solubility and reaction kinetics, especially for less water-soluble amines.

- Catalytic hydrogenation offers a clean alternative for amino group introduction but requires specialized equipment.

- Purification steps including charcoal treatment and recrystallization are critical for achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-pyridinesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products:

Oxidation: Nitro-3-pyridinesulfonamide.

Reduction: 3-pyridinesulfonamide.

Substitution: Halogenated pyridinesulfonamides.

Scientific Research Applications

4-Amino-3-pyridinesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 4-amino-3-pyridinesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The sulfonamide and amino groups on the pyridine ring are critical for biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Positional Isomerism: The sulfonamide group’s position significantly affects biological activity. For example, 6-Aminopyridine-2-sulfonamide (sulfonamide at C2) may exhibit different solubility and target-binding properties compared to this compound (sulfonamide at C3). This is critical in kinase inhibitor design, where substituent orientation impacts selectivity .

This alters reactivity in coupling reactions and bioavailability .

Aromatic Substitutions: 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide includes a bulky 3-methylphenyl group at C4, which may enhance lipophilicity but complicate synthesis. Its discontinuation by CymitQuimica suggests challenges in scalability or stability .

Biological Activity

4-Amino-3-pyridinesulfonamide (CAS Number: 10975966) is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 173.19 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring with an amino group and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Activity

Studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown efficacy against leukemia and melanoma cell lines, suggesting its role as a candidate for cancer chemotherapy. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibiting these enzymes can disrupt tumor growth and promote apoptosis in cancer cells .

- Electrochemical Behavior : Studies using cyclic voltammetry have revealed that the electrochemical properties of this compound change under different conditions, which may affect its interaction with biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity Assessment

In vitro studies on leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia | 25 |

| Melanoma | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-pyridinesulfonamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between 3-pyridinesulfonyl chloride and ammonia derivatives. To optimize purity, employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1). Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate). Purity (>95%) should be confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions (e.g., δ 8.2 ppm for pyridyl protons).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 190.18).

- FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Cross-reference with literature spectra to resolve ambiguities .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its sulfonamide group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) at neutral pH but precipitates in acidic conditions (pH < 4). Stability studies (via accelerated degradation at 40°C/75% RH) suggest storage at -20°C in desiccated amber vials to prevent hydrolysis of the sulfonamide moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks in ¹H NMR) may arise from tautomerism or residual solvents. To resolve:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Validate via X-ray crystallography (if crystalline) to confirm molecular geometry. For conflicting mass data, repeat analyses using alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., carbonic anhydrase) can predict binding affinities. Validate predictions via in vitro inhibition assays (IC₅₀ measurements) and correlate with computed ΔG values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide derivatives?

- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., electron-withdrawing groups at the pyridine ring). For SAR:

- Test derivatives against a panel of enzymes (e.g., kinase assays) using dose-response curves.

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity. Include negative controls (e.g., unsubstituted pyridine) to isolate substituent effects .

Q. How can researchers address low reproducibility in catalytic reactions involving this compound?

- Methodological Answer : Irreproducibility often stems from trace moisture or oxygen. Mitigate by:

- Conducting reactions under inert atmosphere (N₂/Ar glovebox).

- Pre-drying solvents (molecular sieves) and reagents.

- Using in situ FT-IR to monitor reaction intermediates. Include detailed metadata (e.g., stir rate, catalyst lot) in protocols to identify variability sources .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

4-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHJMFCJYZHINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450392 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-62-7 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.